(R)-2-Amino-4-bromopent-4-enoic acid
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Overview
Description
®-2-Amino-4-bromopent-4-enoic acid is an organic compound that belongs to the class of amino acids It features a bromine atom attached to the fourth carbon of a pent-4-enoic acid backbone, with an amino group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-bromopent-4-enoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the amino group. One common method is the bromination of pent-4-enoic acid, followed by amination using ammonia or an amine source under controlled conditions. The reaction conditions often require a catalyst and specific temperature and pH settings to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-4-bromopent-4-enoic acid may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: ®-2-Amino-4-bromopent-4-enoic acid can undergo oxidation reactions, typically resulting in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding ®-2-Aminopent-4-enoic acid.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl groups, thiols, or other halogens, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or thiol compounds.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ®-2-Aminopent-4-enoic acid.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: ®-2-Amino-4-bromopent-4-enoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein synthesis due to its unique structure.
Industry: In the industrial sector, ®-2-Amino-4-bromopent-4-enoic acid can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-bromopent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
- ®-2-Aminopent-4-enoic acid
- ®-2-Amino-4-chloropent-4-enoic acid
- ®-2-Amino-4-fluoropent-4-enoic acid
Comparison: Compared to its analogs, ®-2-Amino-4-bromopent-4-enoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-4-bromopent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCSGBSYHNQHFD-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C[C@H](C(=O)O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426336 |
Source
|
Record name | D-2-Amino-4-bromo-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264903-49-3 |
Source
|
Record name | D-2-Amino-4-bromo-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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